molecular formula C10H12BrN3O2 B15310524 1-(4-Bromo-3-nitrophenyl)piperazine

1-(4-Bromo-3-nitrophenyl)piperazine

Cat. No.: B15310524
M. Wt: 286.13 g/mol
InChI Key: BWYQVTGPLKCNAC-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with a 4-bromo-3-nitrophenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-nitrophenyl)piperazine typically involves the nucleophilic substitution reaction of 1-(4-nitrophenyl)piperazine with bromine. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the substitution process. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Formation of new piperazine derivatives with different substituents.

    Reduction: Formation of 1-(4-Bromo-3-aminophenyl)piperazine.

    Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

1-(4-Bromo-3-nitrophenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)piperazine: Similar structure but lacks the bromine substituent.

    1-(4-Bromo-2-nitrophenyl)piperazine: Similar structure with a different position of the nitro group.

    1-(4-Chloro-3-nitrophenyl)piperazine: Similar structure with a chlorine substituent instead of bromine.

Uniqueness

1-(4-Bromo-3-nitrophenyl)piperazine is unique due to the presence of both bromine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H12BrN3O2

Molecular Weight

286.13 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)piperazine

InChI

InChI=1S/C10H12BrN3O2/c11-9-2-1-8(7-10(9)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2

InChI Key

BWYQVTGPLKCNAC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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